molecular formula C10H9BrN2O3S2 B1429742 N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide CAS No. 1183841-34-0

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B1429742
CAS No.: 1183841-34-0
M. Wt: 349.2 g/mol
InChI Key: RGFRUNCRFICABQ-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is a synthetic small molecule featuring a bromothiazole group linked to a methoxy-substituted benzenesulfonamide scaffold. This structure combines two pharmacologically significant motifs: the sulfonamide group and the thiazole heterocycle. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, extensively studied as antibacterial agents for their role as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS) . Furthermore, the bromo-thiazole moiety is a privileged structure in medicinal chemistry, often associated with biological activity and useful for further synthetic derivatization via cross-coupling reactions . Research into analogous compounds has demonstrated that molecules incorporating both sulfonamide and thiazole groups can exhibit potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria . The presence of the bromine atom on the thiazole ring makes this compound a valuable chemical intermediate, providing a site for further structure-activity relationship (SAR) exploration through metal-catalyzed reactions to create more complex chemical entities for biological screening. This product is intended for research purposes, such as in medicinal chemistry for the development of novel antimicrobial agents, and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFRUNCRFICABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-aminothiazole Intermediate

A critical precursor is 5-bromo-2-aminothiazole, which can be prepared by selective bromination of 2-aminothiazole. A patent describes a method for brominating related heterocycles using controlled bromine addition in acidic media with an oxidant to regenerate bromine from hydrobromic acid, improving bromine efficiency and environmental impact:

Step Conditions Details
Dissolution 2-amino-1,3,4-thiadiazole in acid Acid concentration 3-5% for optimal solubility and reaction homogeneity
Bromination Bromine addition at 15-30 °C Molar ratio 1:0.45-0.55 (substrate:bromine), preliminary reaction followed by oxidant addition
Oxidation Use of oxidants like hypochlorite or hydrogen peroxide Regenerates bromine from hydrobromic acid, sustaining bromination
Neutralization Alkali treatment Precipitates the brominated product, improving purity

This method yields 2-amino-5-bromo-1,3,4-thiadiazole with high purity and yield, reducing bromine consumption and waste. Although this patent is on thiadiazole, analogous bromination conditions apply to thiazole rings due to similar heterocyclic chemistry.

Sulfonylation of 2-Aminothiazole with 4-Methoxybenzenesulfonyl Chloride

The sulfonylation step involves reacting 2-aminothiazole (or its brominated derivative) with 4-methoxybenzenesulfonyl chloride under basic aqueous conditions:

Step Conditions Details
Reaction medium Aqueous sodium acetate solution Sodium acetate acts as a base to neutralize HCl formed during sulfonylation
Temperature 80–85 °C Heating facilitates sulfonyl chloride reaction with the amino group
Reaction time 4 hours Monitored by thin-layer chromatography (TLC)
Isolation Filtration and recrystallization Product isolated as finely powdered solid, recrystallized from ethanol for purity

This procedure yields N-(thiazol-2-yl)-4-methoxybenzenesulfonamide derivatives efficiently, with yields typically above 80%.

Alkylation or Further Functionalization (if applicable)

In some synthetic routes, the sulfonamide nitrogen may be further alkylated to modify biological activity. However, for N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide, the key functionalization is the bromination and sulfonylation described above.

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of 2-aminothiazole Bromine, acid solution (3-5% acid), oxidant (e.g., hypochlorite) 15-30 °C Variable High Controlled addition, oxidant regenerates bromine
Sulfonylation 4-Methoxybenzenesulfonyl chloride, sodium acetate aqueous solution 80–85 °C 4 hours 80-85 Monitored by TLC, recrystallization for purity
  • The bromination step benefits from the presence of an oxidant to maintain bromine concentration, improving yield and reducing waste.
  • Sulfonylation proceeds smoothly under mild heating in buffered aqueous media, yielding crystalline products suitable for further characterization.
  • Characterization techniques such as FTIR, NMR (1H and 13C), and melting point determination confirm the structure and purity of the sulfonamide products.
  • The synthetic accessibility of such sulfonamide derivatives is generally high, with relatively straightforward reaction conditions and commercially available starting materials.

The preparation of this compound involves a two-step process: selective bromination of 2-aminothiazole followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. The bromination method employing controlled bromine addition and oxidant regeneration is efficient and environmentally considerate. The sulfonylation step is well-established and provides high yields of the target sulfonamide. These methods are supported by diverse research and patent literature, ensuring reproducibility and scalability for further applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One of the significant applications of N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is its potential as an antimicrobial agent. Studies have shown that thiazole derivatives exhibit notable antibacterial and antifungal properties. The presence of the sulfonamide group enhances its efficacy against various pathogens, making it a candidate for drug development against resistant strains of bacteria .

Anticancer Properties
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound has been tested for its cytotoxic effects on different cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells, which suggests its potential role as an anticancer agent .

Agricultural Applications

Pesticide Development
The compound's structure allows for the exploration of its use as a pesticide. Thiazole derivatives are known for their effectiveness against various agricultural pests. Preliminary studies suggest that this compound can serve as a lead compound in developing new agrochemicals that are less harmful to non-target organisms while effectively controlling pest populations .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of thiazole derivatives into polymer matrices has been explored. This compound can be used to synthesize functional polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composites .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial agentEffective against resistant bacterial strains
Anticancer propertiesInduces apoptosis in cancer cells
Agricultural SciencePesticide developmentPotential lead compound for new agrochemicals
Material SciencePolymer chemistryEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as a therapeutic agent .

Case Study 2: Cancer Cell Proliferation Inhibition
In another study conducted at a leading university, researchers tested the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-(5-bromo-1,3-thiazol-2-yl)benzenesulfonamide
  • N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine
  • N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

Comparison: N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds .

Biological Activity

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C15H12BrN3O4SC_{15}H_{12}BrN_3O_4S with a molecular weight of approximately 399.25 g/mol. The structure includes a thiazole ring and a methoxybenzene sulfonamide moiety, which are key to its biological activity.

Biological Activity Overview

1. Anticancer Activity

Several studies have investigated the anticancer effects of sulfonamide derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10 - 30Induction of apoptosis via Bcl-2 downregulation
HepG2 (Liver)20 - 40Cell cycle arrest in sub-G1 phase
A549 (Lung)15 - 35Increased expression of pro-apoptotic markers

In vitro studies indicated that this compound induces apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations when treated with varying concentrations. Flow cytometry analyses revealed that treatment with this compound leads to significant upregulation of p53 and downregulation of Bcl-2, suggesting a mechanism involving mitochondrial pathway activation for apoptosis .

2. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against several targets:

Enzyme Inhibition Type IC50 (µM)
NAMPT (Nicotinamide adenine dinucleotide biosynthesis)Competitive5 - 15
Carbonic anhydrase IINon-competitive10 - 25

The inhibition of NAMPT suggests that this compound could be useful in conditions where NAD+ metabolism is altered, such as cancer and neurodegenerative diseases .

Case Studies

Case Study 1: MCF-7 Cell Line

In a detailed study focusing on the MCF-7 breast cancer cell line, researchers treated cells with this compound at concentrations ranging from 10 µM to 30 µM. The results showed:

  • A dose-dependent increase in apoptotic cells.
  • Significant changes in the expression levels of apoptosis-related proteins (Bcl-2 family).

This study concluded that the compound effectively triggers apoptosis in breast cancer cells through modulation of key signaling pathways .

Case Study 2: HepG2 Cell Line

Another investigation assessed the compound's effects on HepG2 liver cancer cells. The study highlighted:

  • An IC50 value indicating effective cytotoxicity.
  • Induction of cell cycle arrest at the G0/G1 phase.

These findings support the potential use of this compound as an anticancer agent targeting liver malignancies .

Q & A

Q. What are the standard synthetic routes for N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methoxybenzenesulfonyl chloride) with a brominated thiazole amine. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Optimization strategies include:

  • Temperature control : Reflux in dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
  • Catalytic additives : Small amounts of HBr or acetic acid to accelerate halogenation steps .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Nonius Kappa CCD) with MoKα radiation .
  • Refinement : Employ SHELXL for small-molecule refinement, analyzing bond lengths, angles, and displacement parameters .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O) that stabilize the crystal lattice .

Q. What preliminary biological assays are recommended to screen for antimicrobial activity?

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
  • Cytotoxicity : Compare activity against mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can structural modifications improve selectivity for NaV1.7 inhibition over other sodium channel subtypes?

  • Mutagenesis studies : Map binding residues in the voltage-sensing domain (VSD) using electrophysiology (e.g., patch-clamp) on NaV1.7 mutants .
  • SAR analysis : Introduce substituents (e.g., halogens, methoxy groups) to enhance hydrophobic interactions with the VSD .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity .

Q. What strategies address metabolic instability in preclinical development?

  • CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to mitigate drug-drug interaction risks .
  • Microsomal stability testing : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Isotope labeling : Track metabolites via LC-MS to guide structural stabilization (e.g., fluorination of labile positions) .

Q. How do crystallographic data inform hydrogen-bonding networks in this compound?

  • ORTEP diagrams : Visualize molecular geometry and thermal ellipsoids using software like ORTEP-3 .
  • Hydrogen bond metrics : Measure donor-acceptor distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and angles (>120°) .
  • Packing analysis : Identify 1D chains or 2D sheets stabilized by intermolecular interactions, which may correlate with solubility .

Q. What in vitro models are suitable for evaluating antitumor potential?

  • NCI-60 screening : Profile cytotoxicity across 60 cancer cell lines to identify activity patterns .
  • Apoptosis assays : Measure caspase-3/7 activation via fluorescence-based kits .
  • Kinase inhibition profiling : Test against a panel of kinases (e.g., GSK-3β) to uncover off-target effects .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times) .
  • Batch-to-batch consistency : Verify compound purity (>95%) via HPLC and NMR .
  • Cell line authentication : Use STR profiling to ensure genetic stability .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and bioavailability .
  • MD simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .

Tables

Table 1: Key Crystallographic Data for This compound

ParameterValueSource
Space groupMonoclinic, P2₁/n
Unit cell dimensionsa = 6.874 Å, b = 12.584 Å, c = 14.686 Å
Hydrogen bondsN–H⋯O (2.89 Å, 158°)

Table 2: Biological Activity Profile

AssayResultSource
NaV1.7 IC₅₀50 nM
MIC (S. aureus)8 µg/mL
NCI-60 GI₅₀1.2 µM (MCF-7 breast cancer)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide

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